N-Demethyldiltiazem is a chemical compound that is recognized as a significant metabolite of diltiazem, a medication primarily used for treating hypertension and angina. The compound is chemically defined as (2S,3S)-2-(4-(methoxy-d3)phenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate. It is also referred to as Diltiazem EP Impurity D D3, indicating its role as an impurity in pharmaceutical formulations of diltiazem .
N-Demethyldiltiazem is classified under the category of benzothiazepine derivatives and serves as an impurity standard for quality control in pharmaceutical applications. It is sourced from the metabolic processes involving diltiazem and can be synthesized for analytical purposes. The compound has been characterized extensively to comply with regulatory guidelines for pharmaceutical standards .
The synthesis of N-Demethyldiltiazem can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reaction and the purity of the final product .
N-Demethyldiltiazem features a complex molecular structure characterized by a tetrahydrobenzo[b][1,4]thiazepine core. The specific stereochemistry at the 2 and 3 positions contributes to its pharmacological properties.
The molecular formula for N-Demethyldiltiazem is C22H26N2O4S, with a molecular weight of approximately 426.52 g/mol. Its structure includes functional groups such as methoxy and methylamino that are critical for its biological activity .
N-Demethyldiltiazem participates in various chemical reactions typical of benzothiazepine derivatives. Key reactions include:
The stability of N-Demethyldiltiazem in biological matrices is crucial for accurate analytical determinations. Studies indicate that proper handling and immediate processing of samples are necessary to prevent degradation during analysis .
N-Demethyldiltiazem exerts its effects primarily through modulation of calcium channels. It acts as an antagonist at L-type calcium channels, leading to vasodilation and reduced cardiac contractility.
N-Demethyldiltiazem is typically presented as a white to off-white crystalline powder. It is soluble in organic solvents but exhibits limited solubility in water.
Key chemical properties include:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
N-Demethyldiltiazem serves several important roles in scientific research:
N-Demethyldiltiazem (C₂₁H₂₄N₂O₄S), also termed N-monodesmethyl diltiazem, is a primary metabolite of the calcium channel blocker diltiazem. Its molecular structure differs from the parent drug (C₂₂H₂₆N₂O₄S) by the absence of a single methyl group (–CH₃) on the tertiary amine of the alkylaminoethyl side chain, resulting in a secondary amine [1] [5] [9]. This modification reduces its molecular weight from 414.52 g/mol (diltiazem) to 400.49 g/mol while retaining the core benzothiazepine scaffold, chiral centers at positions 2S,3S, and the para-methoxyphenyl and acetate moieties critical for calcium channel modulation [5] [8].
Table 1: Structural Comparison of Diltiazem and N-Demethyldiltiazem
Property | Diltiazem | N-Demethyldiltiazem |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄S | C₂₁H₂₄N₂O₄S |
Molecular Weight (g/mol) | 414.52 | 400.49 |
Amine Group | Tertiary (Dimethyl) | Secondary (Methyl) |
CAS Registry Number | 42399-41-7 | 131770-006 (PubChem CID) |
N-Demethyldiltiazem contributes significantly to diltiazem’s pharmacodynamics. While early preclinical studies suggested its hypotensive potency was ~30% of diltiazem [3], it exhibits mechanism-based inactivation (MBI) of cytochrome P450 3A4 (CYP3A4). This irreversible inhibition occurs via metabolic activation to a reactive intermediate that covalently binds CYP3A4, reducing hepatic metabolism of co-administered drugs [2]. Notably, it is further metabolized to N-desmethyldesacetyl-diltiazem (M1), a metabolite with higher affinity for CYP2D6 than the parent drug. Accumulation of M1 in CYP2D6 poor metabolizers amplifies this interaction potential [4] [8].
The metabolite was first identified in the 1980s during investigations into diltiazem’s complex biotransformation pathways. Studies using liver microsomes confirmed CYP3A4-mediated N-demethylation as a major metabolic route, accounting for 15–20% of diltiazem clearance [2] [5]. The discovery of its CYP-inhibiting properties emerged later, linking diltiazem’s drug–interaction profile to its metabolites. Synthesis of authentic standards (e.g., via N-alkylation of diltiazem’s core with protected amines followed by deprotection) enabled precise pharmacokinetic studies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7